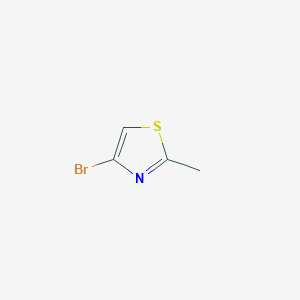

4-Brom-2-Methylthiazol

Übersicht

Beschreibung

4-Bromo-2-methylthiazole is a brominated thiazole derivative that serves as an important intermediate in the synthesis of various heterocyclic compounds. Thiazoles are a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen as heteroatoms. The presence of the bromine atom in 4-bromo-2-methylthiazole makes it a versatile building block for further chemical transformations through nucleophilic substitution reactions or cross-coupling reactions.

Synthesis Analysis

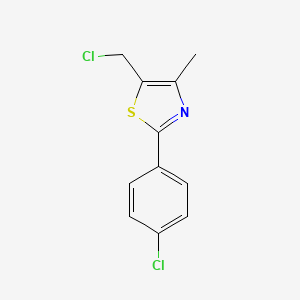

The synthesis of 4-bromo-2-methylthiazole derivatives can be achieved through various methods. For instance, the bromination reaction of 2-methyl-4-arylthiazole analogs has been studied to prepare bromine-substituted compounds at different positions on the thiazole ring. The bromination can occur at the 2-methyl position or the 5-carbon position, leading to the formation of photoelectric functional materials . Additionally, the synthesis of 4-bromo-2-ketothiazoles followed by a Suzuki cross-coupling reaction has been reported, which provides access to valuable 4-pyridinyl- and 4-thiazolyl-2-ketothiazoles, common subunits of thiopeptide antibiotics .

Molecular Structure Analysis

The molecular structure of 4-bromo-2-methylthiazole and its derivatives can be characterized using various spectroscopic techniques such as NMR spectroscopy. For example, the structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, a related compound, has been determined using X-ray single-crystal analysis and compared with theoretical calculations using Hartree–Fock (HF) and density functional theory (DFT) . These studies provide insights into the electronic structure and potential reactivity of the molecule.

Chemical Reactions Analysis

4-Bromo-2-methylthiazole can undergo a variety of chemical reactions due to the presence of the reactive bromine atom. It can participate in N-2 alkylation reactions with alkyl halides to produce substituted triazoles . Furthermore, it can be used in cross-coupling reactions, such as the Suzuki reaction, to synthesize disubstituted oxazoles . The versatility of 4-bromo-2-methylthiazole in chemical reactions makes it a valuable intermediate for the synthesis of diverse heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-2-methylthiazole derivatives can be influenced by the substituents attached to the thiazole ring. For instance, the physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols have been investigated, revealing high yields and potential antibacterial activity against various microorganisms . The bromination of 2-methyl-4-arylthiazole also affects the properties of the resulting compounds, which are important for their application in the synthesis of photoelectric functional materials .

Wissenschaftliche Forschungsanwendungen

Synthese von biologisch aktiven Molekülen

4-Brom-2-Methylthiazol: ist ein wichtiger Zwischenprodukt bei der Synthese verschiedener biologisch aktiver Moleküle. Sein Thiazolring ist ein häufiges Motiv in vielen Medikamenten und bekannt für seine antimikrobiellen, antimykotischen und Antitumor-Eigenschaften . Das Bromatom in der Verbindung wirkt als eine gute Abgangsgruppe, die weitere chemische Umwandlungen erleichtert.

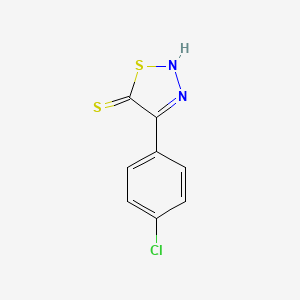

Antitumor- und zytotoxische Wirkstoffe

Forscher haben This compound verwendet, um Verbindungen mit potenten Antitumor- und zytotoxischen Aktivitäten zu erzeugen. So haben Derivate, die diese Einheit enthalten, signifikante Wirkungen gegen menschliche Tumorzelllinien gezeigt, darunter Prostatakrebs . Dies macht es zu einer wertvollen Verbindung in der Krebsforschung und Medikamentenentwicklung.

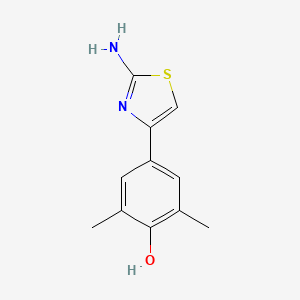

Entwicklung von antimikrobiellen Medikamenten

Der Thiazolring, der Teil der This compound-Struktur ist, findet sich in vielen antimikrobiellen Medikamenten. Die Verbindung kann verwendet werden, um neue antimikrobielle Mittel zu entwickeln, die gegen eine Reihe von bakteriellen und Pilzpathogenen wirksam sind .

Chemische Synthese und Materialwissenschaft

Im Bereich der chemischen Synthese und Materialwissenschaft dient This compound als Baustein für die Herstellung komplexer Molekülstrukturen. Seine Reaktivität ermöglicht die Bildung verschiedener funktioneller Gruppen, was die Entwicklung neuer Materialien mit gewünschten Eigenschaften unterstützt .

Peptid-Kopplungsgruppen

Thiazoliumsalze, die von This compound abgeleitet sind, wurden in der Peptidsynthese als Kopplungsgruppen verwendet. Diese Verbindungen erleichtern die Bildung von Peptidbindungen, was ein entscheidender Schritt bei der Herstellung von Peptiden und Proteinen für pharmazeutische Anwendungen ist .

Landwirtschaftliche Chemie

In der landwirtschaftlichen Chemie werden This compound-Derivate auf ihre mögliche Verwendung als Fungizide und Biozide untersucht. Die Fähigkeit des Thiazolrings, mit biologischen Systemen zu interagieren, macht ihn zu einem interessanten Kandidaten für den Schutz von Nutzpflanzen vor verschiedenen Krankheiten .

Wirkmechanismus

Target of Action

4-Bromo-2-methylthiazole is a molecule that has been used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of 4-Bromo-2-methylthiazole in this reaction are the organoboron reagents .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 4-Bromo-2-methylthiazole interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 4-Bromo-2-methylthiazole are primarily related to the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Its molecular weight is 17805 , and it has a density of 1.702 g/cm3 . Its boiling point is 199.2ºC at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the action of 4-Bromo-2-methylthiazole in the Suzuki–Miyaura coupling reaction is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide variety of organic compounds .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-bromo-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c1-3-6-4(5)2-7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRXILTUZBBMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376796 | |

| Record name | 4-Bromo-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

298694-30-1 | |

| Record name | 4-Bromo-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

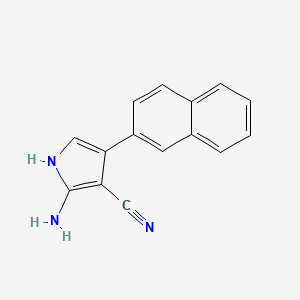

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol](/img/structure/B1272416.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B1272441.png)

![3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate](/img/structure/B1272443.png)

methanone](/img/structure/B1272449.png)